sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Catalog No.
S655173
CAS No.
16409-34-0
M.F
C26H43NNaO5
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17...

CAS Number

16409-34-0

Product Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NNaO5

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1

InChI Key

IIYSTUUVIASHBG-YEUHZSMFSA-N

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

N-[(3α,5β,12α)-3,12-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-(3α,12α-Dihydroxy-5β-cholan-24-oyl)glycine Sodium Salt; N-(Carboxymethyl)-3α,12α-dihydroxy-5β-cholan-24-amide Sodium Salt; Cholane Glycine Deriv. Sodium Salt; 3α,12α-Dihydroxy

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na]

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Mimicking Intestinal Fluids

SGC can be used to create artificial intestinal fluids for in vitro (laboratory) studies. These fluids mimic the natural environment of the intestine, allowing researchers to study digestion, nutrient absorption, and drug delivery processes. One study demonstrated that SGC, compared to mixed bile salt systems (MBS), resulted in a more similar mimetic intestinal fluid to physiological fluids [1]. This allows for more accurate and relevant research findings.

[1] Development of artificial intestinal fluid using purified sodium taurocholate and sodium glycodeoxycholate ()

Investigating Bile Salt Micelle Properties

SGC forms micelles in aqueous solutions. Micelles are microscopic aggregates of molecules with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. Researchers use SGC micelles to investigate the behavior of bile salts and their interactions with other molecules. For instance, a study explored the calcium ion (Ca2+) buffering capability of bile salt micelles, using SGC as a model bile salt [2].

[2] Calcium Ion Buffering Capability of Bile Salt Micelles ()

The compound sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex organic molecule characterized by a unique structure that includes a sodium salt of a sulfonated steroid derivative. This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene ring system. Its molecular formula is C26H45NO6SC_{26}H_{45}NO_6S and it has a molecular weight of approximately 499.7 g/mol .

  • In digestion, SGC acts as a detergent, emulsifying dietary fats and cholesterol in the small intestine. This emulsification breaks down large fat droplets into smaller particles, increasing their surface area for digestive enzymes to work on.
  • SGC also aids in the absorption of fat-soluble vitamins (A, D, E, K) by forming mixed micelles with them, facilitating their transport across the intestinal wall.
  • SGC can be cytotoxic (toxic to cells) at high concentrations, potentially inducing cell death in some cell lines [].
  • Due to its detergent properties, it can irritate skin and eyes upon contact [].
  • Always handle SGC with appropriate personal protective equipment (PPE) like gloves and safety glasses in a well-ventilated laboratory.

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen. Typical reducing agents are sodium borohydride and lithium aluminum hydride.
  • Substitution: Involves the replacement of one functional group with another. This can be achieved using reagents like halogens or nucleophiles .

The biological activity of this compound is an area of active research. It has been investigated for potential:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It may interact with various receptors in biological systems, modulating their activity and affecting physiological processes.

These properties suggest that the compound could have therapeutic applications in treating diseases such as cancer and metabolic disorders .

The synthesis of sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate involves several steps:

  • Selection of Starting Materials: Appropriate precursors are chosen based on desired properties.
  • Controlled Reaction Conditions: The synthesis typically requires specific temperatures and catalysts to facilitate chemical transformations.
  • Purification Processes: After synthesis reactions such as condensation and cyclization are performed to yield the target compound.

These methods ensure high yields and purity of the final product .

This compound has diverse applications across various fields:

  • Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
  • Biology: Investigated for its potential biological activities related to enzyme inhibition and receptor interactions.
  • Medicine: Explored for therapeutic potential against various diseases including cancer and infectious diseases.
  • Industry: Utilized in producing specialty chemicals and pharmaceuticals .

Studies on the interactions of sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate with biological targets have revealed its potential to modulate various pathways:

  • Binding Affinity Studies: These studies assess how well the compound binds to specific enzymes or receptors.
  • Functional Assays: These assays evaluate the biological effects resulting from the binding interactions.

Such studies are crucial for understanding the therapeutic mechanisms and potential side effects associated with this compound .

Several compounds share structural similarities with sodium;2-[[(4R)-4-[(3R,...]. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ursodeoxycholic AcidContains hydroxyl groups; steroid structureKnown for its role in gallstone dissolution
Taurocholic AcidSulfonated steroid derivativeFunctions as a bile acid
Deoxycholic AcidBile acid with hydroxyl groupsImportant for fat emulsification
Cholic AcidSteroid structure with multiple hydroxylsPrecursor to bile acids

These compounds demonstrate varying degrees of biological activity and applications in medicine and biochemistry. Sodium;2-[[(4R)-4... stands out due to its specific structural characteristics and potential therapeutic uses .

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

472.30389275 g/mol

Monoisotopic Mass

472.30389275 g/mol

Heavy Atom Count

33

UNII

6W76V75MT1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16409-34-0

Wikipedia

Glycodeoxycholic_acid

Dates

Modify: 2023-08-15

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